5,6-difluoropyridine-2-carboxylic Acid
Overview
Description
5,6-Difluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H3F2NO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoropyridine-2-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with a fluorinating agent such as F2/N2 in the presence of a strong acid . Another approach involves the use of complex fluorinating agents like AlF3 and CuF2 at high temperatures (450–500°C) to achieve selective fluorination .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced fluorinating agents and catalysts can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as Bu4N+F− in DMF at room temperature can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the carboxylic acid group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.
Major Products:
- Substitution reactions can yield various substituted pyridines.
- Oxidation reactions produce carboxylates.
- Reduction reactions yield alcohols.
Scientific Research Applications
5,6-Difluoropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are studied for their potential as imaging agents in biological systems.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5,6-difluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms on the pyridine ring enhance the compound’s electron-withdrawing properties, affecting its reactivity and interaction with biological molecules. This can lead to the inhibition or activation of specific enzymes and receptors, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
2,6-Difluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
3,5-Difluoropyridine-2-carboxylic acid: A closely related compound with fluorine atoms at different positions on the pyridine ring.
Uniqueness: 5,6-Difluoropyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over reactivity and stability.
Properties
IUPAC Name |
5,6-difluoropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMYBARTEFULTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466806 | |
Record name | 5,6-difluoropyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-38-4 | |
Record name | 5,6-Difluoro-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851386-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-difluoropyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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